molecular formula C7H13BrO2 B1304831 Isopropyl 2-bromo-2-methylpropanoate CAS No. 51368-55-9

Isopropyl 2-bromo-2-methylpropanoate

Cat. No.: B1304831
CAS No.: 51368-55-9
M. Wt: 209.08 g/mol
InChI Key: UNZJYKKJZGIFCG-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-2-methylpropanoate (CAS: listed in ) is a brominated ester with the molecular formula C₇H₁₃BrO₂. It features a branched ester group (isopropyl) and a bromine atom adjacent to a methyl-substituted carbon, making it a versatile intermediate in organic synthesis. This compound is primarily utilized as an alkylating agent due to the electrophilic bromine atom, which facilitates nucleophilic substitution reactions (SN2 mechanisms) . For example, it reacts with phenols or amines under basic conditions to form ethers or amines, as demonstrated in the synthesis of isopropyl 2-(4-iodophenoxy)-2-methylpropanoate (51.5% yield) via reflux with iodophenol and K₂CO₃ . Its commercial availability (e.g., from BLD Pharmatech and BerrChemical) underscores its industrial relevance .

Preparation Methods

Isopropyl 2-bromo-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromo-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Isopropyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography (HPLC) :
    • Isopropyl 2-bromo-2-methylpropanoate can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separation processes .
  • Mass Spectrometry :
    • The compound's compatibility with mass spectrometry enhances its utility in pharmacokinetics studies, allowing researchers to analyze drug absorption and metabolism .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been identified as an impurity in fenofibrate, a medication used to lower cholesterol levels. Understanding the presence and behavior of this compound during the synthesis of fenofibrate is crucial for ensuring product purity and efficacy .

Case Study: Fenofibrate Synthesis

In the synthesis of fenofibrate, this compound has been utilized as a key intermediate. The reaction conditions typically involve heating with potassium carbonate in an alcohol solvent under reflux conditions for several hours. This process highlights the compound's role in pharmaceutical manufacturing and quality control .

Safety Data Overview

PropertyValue
Flash Point56 °C
Boiling Point160 °C
Density1.24 g/mL
Health HazardsCauses skin/eye irritation; flammable
Recommended StorageCool, well-ventilated place

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include brominated esters and non-brominated derivatives. The table below highlights critical differences:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C, estimated) Key Features
Isopropyl 2-bromo-2-methylpropanoate C₇H₁₃BrO₂ 225.08 ~180–200 Branched isopropyl ester; bromine enhances reactivity .
Methyl 2-bromo-2-methylpropanoate C₅H₉BrO₂ 181.03 ~160–170 Smaller ester group; higher volatility .
tert-Butyl 2-bromo-2-methylpropanoate C₈H₁₅BrO₂ 239.11 ~200–220 Bulkier tert-butyl group; reduced nucleophilic accessibility .
Isopropyl isobutyrate C₇H₁₄O₂ 130.18 ~135–140 Non-brominated analog; lacks electrophilic site for substitution .
2-Bromo-2-methylpropane C₄H₉Br 137.02 ~73–75 Alkane derivative; volatile, high flammability .

Notes:

  • Bromine increases molecular weight and boiling point compared to non-brominated analogs (e.g., isopropyl isobutyrate).
  • Bulkier ester groups (e.g., tert-butyl) introduce steric hindrance, slowing reaction kinetics .

Biological Activity

Isopropyl 2-bromo-2-methylpropanoate (CAS No. 51368-55-9) is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C7H13BrO2
  • Molecular Weight : 209.08 g/mol
  • Density : 1.2600 g/mL
  • Boiling Point : Not specified in the sources
  • Flash Point : 56 °C

The biological activity of this compound is primarily attributed to its structural properties, which allow it to interact with various biological targets. The presence of the bromine atom and the ester functional group contributes to its reactivity and potential as a pharmacological agent.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against different cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds were shown to inhibit tubulin polymerization, indicating a mechanism involving disruption of microtubule dynamics, which is critical for cell division .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
MCF-7 (Breast)10 - 33Tubulin destabilization
MDA-MB-231 (Triple-negative breast cancer)23 - 33Apoptosis induction via microtubule disruption

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents.

Case Studies

  • Study on Antiproliferative Effects :
    • A study published in July 2023 investigated the antiproliferative effects of various compounds derived from this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated that these compounds significantly reduced cell viability by inducing apoptosis and disrupting microtubule formation .
  • Synthesis and Biological Evaluation :
    • Another research focused on synthesizing new derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth, showing promising results that warrant further investigation .

Safety and Toxicology

This compound is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory tract. It is not listed on the TSCA inventory and is intended for research purposes only . Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Isopropyl 2-bromo-2-methylpropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via two methods:

  • Method 1 : Esterification of 2-bromo-2-methylpropionyl bromide with isopropanol under anhydrous conditions. Catalysts such as pyridine or DMAP may enhance reaction efficiency. The reaction is typically conducted at 0–25°C, with yields influenced by stoichiometric ratios (1:1.2 molar ratio of acyl bromide to alcohol) and solvent choice (e.g., dichloromethane or ether) .
  • Method 2 : Alternative routes involve bromination of isopropyl 2-methylpropanoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Optimization requires controlling light exposure and temperature to minimize over-bromination . Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structure via characteristic peaks (e.g., tert-butyl bromine splitting patterns and isopropyl ester protons). For example, the isopropyl group shows a septet at ~5.0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 223.0 (calculated for C7_7H13_{13}BrO2_2).
  • X-ray Crystallography : Single-crystal analysis using SHELX software can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound function as an ATRP initiator, and how can side reactions be mitigated?

The compound acts as a terminal alkyne-functional initiator in atom transfer radical polymerization (ATRP). Key challenges include:

  • Propargylic Side Reactions : The propargylic position may undergo undesired radical coupling. Strategies include using protected alkynes (e.g., TMS-protected initiators) or lowering reaction temperatures .
  • Kinetic Control : Monitor monomer conversion via 1^1H NMR or GPC to adjust catalyst (CuBr/ligand) concentrations and maintain linear molecular weight growth .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution (SN_N) reactions?

  • SN_N1 vs. SN_N2 Pathways : Steric hindrance from the tert-butyl group favors SN_N1 mechanisms in polar protic solvents (e.g., ethanol). Kinetic isotope effects (KIEs) and Hammett studies can delineate the pathway.
  • Leaving Group Stability : The bromide’s poor leaving ability may necessitate silver ion assistance (e.g., AgNO3_3) to stabilize transition states in SN_N2 reactions .

Q. How can conflicting literature data on synthesis yields be resolved?

Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) may improve acyl bromide reactivity but increase hydrolysis risks.
  • Catalyst Purity : Trace moisture in catalysts (e.g., DMAP) can reduce yields. Conduct Karl Fischer titration to verify anhydrous conditions . Recommendation : Replicate protocols with controlled variables (solvent, catalyst batch) and report yields with error margins.

Q. What strategies identify and suppress side products during its application in polymer synthesis?

  • Chromatographic Analysis : Use HPLC or GPC to detect oligomers or cross-linked byproducts.
  • Spectroscopic Monitoring : In situ FTIR tracks carbonyl group consumption to optimize reaction quenching.
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups at reactive sites to block unintended radical pathways .

Properties

IUPAC Name

propan-2-yl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZJYKKJZGIFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199380
Record name Isopropyl 2-bromo-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51368-55-9
Record name 1-Methylethyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51368-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 2-bromo-2-methylpropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 2-bromo-2-methylpropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-bromo-2-methylpropionate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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